![molecular formula C23H26N4O B2525596 N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900003-49-8](/img/structure/B2525596.png)
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyrazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl and pyridinyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Carboxamide formation: The final step usually involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Case Studies
- FLT3 Inhibition : A study demonstrated that derivatives of pyrazole carboxamides exhibit excellent inhibition of FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The structure-activity relationship indicated that modifications at the pyridine position significantly enhance inhibitory activity against FLT3 .
- CDK Inhibition : Research has shown that certain derivatives of the compound effectively inhibit cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are essential for cell cycle regulation. This inhibition leads to antiproliferative effects on cancer cells, supporting its potential use in cancer therapy .
In Vitro Studies
In vitro assays have confirmed the compound's efficacy in reducing tumor cell proliferation. For instance, compounds similar to N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown significant anti-proliferative activity against various cancer cell lines .
Targeted Therapy
The compound's ability to inhibit key kinases positions it as a candidate for targeted therapies in cancer treatment. The specificity towards kinases like VEGFR and Bcr-Abl makes it particularly valuable for treating specific types of cancers.
Research Findings
- VEGFR Inhibition : Studies indicate that certain derivatives exhibit potent inhibitory activity against VEGFR kinase, which plays a critical role in tumor angiogenesis. This suggests potential applications in combating tumor growth through the inhibition of blood vessel formation .
- Bcr-Abl Inhibition : The compound has also been noted for its effectiveness against various mutations of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). This specificity could provide new avenues for treating resistant forms of CML .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Modifications such as prodrug formulations can enhance its bioavailability and therapeutic efficacy.
Safety and Toxicity
Preliminary studies suggest that the compound exhibits low toxicity levels in vitro, making it a promising candidate for further development into therapeutic agents. Ongoing research aims to elucidate its safety profile more comprehensively.
Summary Table of Applications
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H-pyrrole-2-carboxamide
- N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H-pyrazole-2-carboxamide
Uniqueness
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds. Its pyrrolopyrazine core, combined with the tert-butylphenyl and pyridinyl groups, could result in unique interactions with biological targets or distinct chemical properties.
生物活性
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H31N3O2
- Molecular Weight : 417.5 g/mol
- CAS Number : 2147-89-9
The compound is believed to exert its biological effects through various mechanisms, primarily involving inhibition of specific kinases and modulation of signaling pathways. This section discusses its interactions and effects on different biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cellular signaling pathways:
- Transforming Growth Factor Beta (TGF-β) Receptor Inhibition : The compound has shown potential in inhibiting TGF-β type I receptor (ALK5), which is crucial in fibrotic diseases. In a study involving rats with induced renal fibrosis, administration of similar compounds resulted in significant reductions in collagen IA1 mRNA expression, indicating antifibrotic activity .
Biological Activity Data
Biological Activity | Effect | Dosage | Model |
---|---|---|---|
Collagen IA1 mRNA Expression | Reduced by 80% | 10 mg/kg/day | Puromycin-induced renal fibrosis |
Kinase Activity | Inhibition of ALK5 | Not specified | Fibrotic disease models |
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound in various biological contexts:
- Antifibrotic Activity : In a controlled study on rats with renal fibrosis induced by puromycin aminonucleoside, the compound significantly reduced collagen deposition when administered orally .
- Cancer Cell Proliferation : Similar compounds have been tested for their ability to inhibit the proliferation of cancer cell lines. For instance, derivatives showed promising results against human colon tumor cells by targeting tyrosine kinase activities .
特性
IUPAC Name |
N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQNKSOMAMGMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。